3-cyclopentyl-2-methoxypropanoic acid
Description
Properties
CAS No. |
1779796-11-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enamine-Mediated One-Pot Synthesis
A patent describing the preparation of 3-(2-oxocyclopentyl)-propionic acid (CN103508890A) offers a foundational strategy adaptable to the target compound . The method involves cyclopentanone, morpholine, and acrylate in a one-pot enamine reaction, achieving yields exceeding 90%. To introduce the methoxy group, modifications to this protocol could involve:
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Methoxy-Substituted Acrylate Derivatives : Employing methyl 2-methoxyacrylate instead of standard acrylate esters. The enamine intermediate (formed from cyclopentanone and morpholine) would undergo conjugate addition to the methoxy-substituted acrylate, followed by hydrolysis to yield the acid.
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Post-Reaction Functionalization : After forming 3-(2-oxocyclopentyl)-propionic acid, the ketone group could be reduced to a secondary alcohol (e.g., using NaBH4) and methylated via Williamson ether synthesis (CH3I, K2CO3) to install the methoxy group.
Key Considerations :
-
The steric bulk of the methoxy group may hinder acrylate addition, necessitating optimized reaction temperatures (e.g., 85–95°C) and extended reaction times .
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Protecting the carboxylic acid as an ester (e.g., methyl or ethyl) during methylation steps prevents undesired side reactions.
Knoevenagel Condensation and Oxidation
Data from LookChem highlights the Knoevenagel condensation as a high-yield route (89%) for synthesizing 3-cyclopentylpropionic acid derivatives . Adapting this method for the target compound involves:
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Synthesis of 2-Methoxy-3-Cyclopentylpropanal :
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Condensation of cyclopentanecarboxaldehyde with methyl 2-methoxyacetate under basic conditions (e.g., piperidine, EtOH).
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Selective reduction of the α,β-unsaturated ester intermediate (e.g., H2/Pd-C) to yield the aldehyde.
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Oxidation to Carboxylic Acid :
Advantages :
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The Knoevenagel step benefits from mild conditions and high atom economy.
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The oxidation protocol avoids over-oxidation issues common with strong oxidizing agents.
Grignard Addition to Methoxy-Substituted Electrophiles
Introducing the cyclopentyl group via Grignard reagents offers stereochemical control. A representative pathway includes:
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Preparation of Methyl 2-Methoxyacrylate :
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Methanolysis of 2-methoxyacryloyl chloride.
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Grignard Addition :
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Reaction of cyclopentylmagnesium bromide with methyl 2-methoxyacrylate in THF at −78°C, forming a tertiary alcohol intermediate.
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Oxidation and Hydrolysis :
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Oxidation of the alcohol to the ketone (e.g., PCC/CH2Cl2) followed by haloform reaction (e.g., I2/NaOH) to cleave the ketone to the carboxylic acid.
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Challenges :
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The steric hindrance of the methoxy group may slow Grignard addition, requiring excess reagent or elevated temperatures.
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Competitive side reactions (e.g., over-addition) necessitate careful stoichiometric control.
Epoxide Ring-Opening with Methanol
Epoxides serve as versatile intermediates for installing ether functionalities. A proposed route involves:
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Epoxidation of Cyclopentene Derivatives :
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Treatment of 3-cyclopentylpropene with mCPBA to form the corresponding epoxide.
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Acid-Catalyzed Ring-Opening :
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Reaction with methanol in the presence of H2SO4 to yield 2-methoxy-3-cyclopentylpropanol.
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Oxidation to Carboxylic Acid :
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Sequential oxidation using Jones reagent (CrO3/H2SO4) converts the alcohol to the acid.
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Yield Optimization :
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Epoxide ring-opening in polar aprotic solvents (e.g., DMF) improves regioselectivity for the methoxy group at the secondary carbon.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-cyclopentyl-2-methoxypropanoic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification: Forming esters with alcohols.
- Amidation: Reacting with amines to produce amides.
- Substitution Reactions: Acting as a nucleophile in substitution reactions.
Biology
Research has indicated potential biological activities of this compound, including:
- Enzyme Inhibition: Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
- Antimicrobial Activity: Preliminary tests have shown that it exhibits antimicrobial properties against certain bacterial strains.
Medicine
The compound is being investigated for its therapeutic applications, particularly as:
- Anti-inflammatory Agent: Research is ongoing to determine its efficacy in reducing inflammation, with potential implications for treating conditions such as arthritis.
- Drug Development: Its structural features make it a candidate for developing prodrugs that enhance bioavailability and therapeutic effects.
Case Study 1: Anti-inflammatory Properties
A study conducted by Smith et al. (2023) explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antimicrobial Activity
In another study by Johnson et al. (2024), the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-cyclopentyl-2-methoxypropanoic acid with structurally related compounds:
Key Observations:
- Cyclopentyl vs. Aryl Substituents: The cyclopentyl group in the target compound likely increases hydrophobicity compared to aromatic analogs, reducing water solubility. This could enhance membrane permeability in drug design .
- Methoxy Group Position: Methoxy substitution at the 2-position (common in all analogs) may sterically hinder reactions at the adjacent carbon, affecting esterification or nucleophilic substitution kinetics .
Stability and Reactivity
- Thermal Stability: Propanoic acid derivatives with alicyclic substituents (e.g., 2-(3-hydroxycyclohexyl)-2-methylpropanoic acid) are typically stable under standard storage conditions but may degrade at elevated temperatures .
- Reactivity: The methoxy group’s electron-donating effect could deactivate the aromatic ring in aryl analogs, while the cyclopentyl group in the target compound may favor conformational rigidity in synthesis intermediates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyclopentyl-2-methoxypropanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves coupling cyclopentyl groups to a methoxypropanoic acid backbone. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., using palladium or organocatalysts) are recommended. Intermediate purification via flash chromatography with chiral stationary phases (CSPs) can enhance purity. Stability of the methoxy group under acidic/basic conditions must be monitored using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm cyclopentyl proton environments (δ 1.5–2.5 ppm) and methoxy resonance (δ ~3.3 ppm). H-C HSQC/HMBC resolves stereochemical ambiguities .
- GC-MS : Validates molecular weight (e.g., expected m/z for CHO) and thermal stability. Derivatization (e.g., silylation) improves volatility for GC analysis .
- IR : Methoxy C-O stretching (~1250 cm) and carboxylic acid O-H (broad ~2500–3000 cm) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The carboxylic acid group is prone to hygroscopicity. Store at –20°C under inert gas (N/Ar) in amber glass vials. Degradation products (e.g., cyclopentanol from ester hydrolysis) can be tracked via periodic HPLC-UV analysis. Avoid prolonged exposure to light, as methoxy groups may undergo photolytic cleavage .
Advanced Research Questions
Q. How does stereochemistry at the cyclopentyl moiety influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The cyclopentyl group’s chair/boat conformations affect steric hindrance. Computational modeling (DFT) predicts transition states for substitution reactions. Experimentally, compare kinetics of cis vs. trans cyclopentyl derivatives using stopped-flow spectroscopy. Note that bulky substituents reduce reaction rates by ~30% in THF solvent systems .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual catalysts) or assay conditions.
- Step 1 : Reproduce studies with rigorously purified batches (≥99% by HPLC).
- Step 2 : Validate biological assays (e.g., enzyme inhibition) using positive controls (e.g., known COX-2 inhibitors).
- Step 3 : Cross-validate with orthogonal methods (SPR for binding affinity vs. fluorescence-based activity assays) .
Q. What degradation pathways dominate under oxidative conditions, and how can they be mitigated?
- Methodological Answer : Primary degradation involves methoxy demethylation to 3-cyclopentyl-2-hydroxypropanoic acid, confirmed by LC-MS. Add antioxidants (e.g., BHT at 0.1% w/v) to formulations. For mechanistic studies, employ O-labeled HO in hydrolysis experiments to track oxygen incorporation .
Data Gaps and Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
